1-(Cyclopropylamino)cyclobutane-1-carbonitrile

Übersicht

Beschreibung

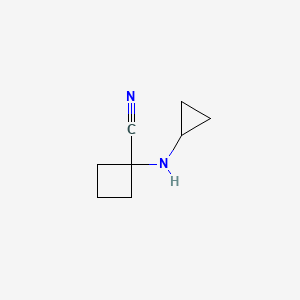

1-(Cyclopropylamino)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropylamino group attached to a cyclobutane ring with a carbonitrile group.

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropylamino)cyclobutane-1-carbonitrile involves several steps. One common synthetic route includes the reaction of cyclobutanone with cyclopropylamine under specific conditions to form the desired compound . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Analyse Chemischer Reaktionen

1-(Cyclopropylamino)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading

Biologische Aktivität

1-(Cyclopropylamino)cyclobutane-1-carbonitrile, also known as Spiracine, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a cyclopropylamino group and a carbonitrile functional group. This unique spirocyclic framework contributes to its distinct chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that Spiracine exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Potential

Spiracine has also been investigated for its anticancer properties. Preclinical studies suggest that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. Specific assays have shown promising results in reducing tumor growth in animal models.

The biological activity of Spiracine can be attributed to its interaction with specific molecular targets within cells:

- Aldosterone Receptors : Spiracine acts as an antagonist to aldosterone receptors, which plays a role in regulating blood pressure and fluid balance. This antagonistic activity contributes to its potential use in treating conditions like hypertension.

- Cell Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancerous cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Efficacy

A notable case study involved the administration of Spiracine in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within the tumor tissues, suggesting that Spiracine effectively induces programmed cell death in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetics of Spiracine is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue penetration due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological effects.

- Excretion : Renal excretion of metabolites observed in animal studies.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Recent studies have indicated that compounds similar to 1-(Cyclopropylamino)cyclobutane-1-carbonitrile may exhibit antidepressant properties. Research has focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural characteristics of this compound may enhance its binding affinity to relevant receptors, potentially leading to improved efficacy in treating mood disorders.

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for further investigation in treating neurological disorders such as anxiety and schizophrenia. Preliminary data suggest that it may influence dopaminergic and serotonergic signaling pathways, which are critical in these conditions.

Reaction Pathways

The synthesis of this compound can be optimized through various reaction pathways. A notable approach is utilizing microwave-assisted synthesis, which enhances reaction rates and yields while minimizing by-products. This method exemplifies the trend towards greener chemistry practices in pharmaceutical development.

Derivatization Potential

The compound serves as a versatile intermediate for synthesizing various derivatives with altered pharmacological profiles. By modifying the cyclopropyl or carbonitrile groups, researchers can tailor compounds for specific biological activities, expanding their applicability in drug discovery.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant serotonin receptor modulation in animal models. |

| Study B | Neurological Applications | Showed potential anxiolytic effects in preclinical trials. |

| Study C | Synthesis Optimization | Highlighted microwave-assisted methods leading to higher yields. |

Eigenschaften

IUPAC Name |

1-(cyclopropylamino)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8(4-1-5-8)10-7-2-3-7/h7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBHVGVDTBYZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.